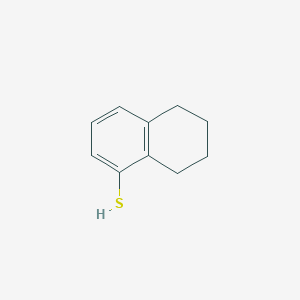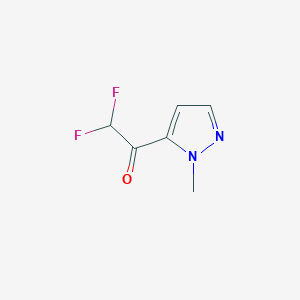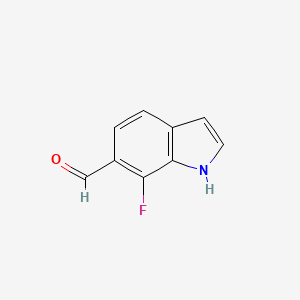
1-(3-Bromopyridin-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8BrNO It features a brominated pyridine ring attached to a cyclopropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol typically involves the bromination of pyridine derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromopyridine with cyclopropanone under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and cyclopropanation reactions, optimized for yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropanol group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol
- 1-(6-Bromopyridin-2-yl)cyclopropan-1-ol
- 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride
Comparison: 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is unique due to its specific bromination pattern and the presence of a cyclopropanol group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-(3-bromopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-5-10-7(6)8(11)3-4-8/h1-2,5,11H,3-4H2 |
InChI-Schlüssel |
CMOLTBFVXUDBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CC=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)



